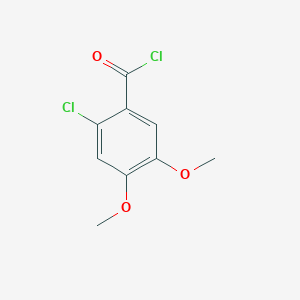

2-Chloro-4,5-dimethoxybenzoyl chloride

Description

2-Chloro-4,5-dimethoxybenzoyl chloride is a benzoyl chloride derivative characterized by a chlorine atom at the 2-position and methoxy (-OCH₃) groups at the 4- and 5-positions on the aromatic ring. This compound is an electrophilic reagent widely used in organic synthesis, particularly for introducing the 2-chloro-4,5-dimethoxybenzoyl moiety into target molecules. Its reactivity stems from the acyl chloride group, which readily undergoes nucleophilic substitution or acylation reactions.

Properties

Molecular Formula |

C9H8Cl2O3 |

|---|---|

Molecular Weight |

235.06 g/mol |

IUPAC Name |

2-chloro-4,5-dimethoxybenzoyl chloride |

InChI |

InChI=1S/C9H8Cl2O3/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,1-2H3 |

InChI Key |

CPGMCTHYAQWZTK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)Cl)Cl)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Chloro-4,5-difluoro-benzoyl Chloride (CAS 121872-95-5)

Structural Differences : Replaces methoxy groups at positions 4 and 5 with fluorine atoms.

Reactivity and Applications :

- The electron-withdrawing fluorine substituents enhance the electrophilicity of the acyl chloride group compared to methoxy groups, accelerating nucleophilic substitution reactions .

- Used in synthesizing fluorinated polymers and dyes, leveraging fluorine’s unique electronic and steric properties .

Biological Activity : Demonstrates antimicrobial and antifungal properties, with cytotoxic effects on cancer cells, likely due to fluorine’s bioactivity-enhancing characteristics .

4-Chloro-2,5-dimethoxyphenethylamine (2C-C)

Structural Differences : A phenethylamine derivative with chloro (4-position) and methoxy (2,5-positions) groups.

Reactivity and Applications :

- Functions as a psychoactive designer drug (2C series), unlike the benzoyl chloride, which is non-bioactive in this context .

- The amine group enables interactions with serotonin receptors, highlighting how functional group positioning (e.g., 4-chloro vs. 2-chloro) dictates biological activity .

2-Chloro-4,6-dimethoxy-1,3,5-triazine

Structural Differences : A triazine ring with chloro (2-position) and methoxy (4,6-positions) groups.

Reactivity and Applications :

- The electron-deficient triazine ring enhances the leaving-group ability of the chlorine atom, making it highly reactive in coupling reactions (e.g., peptide synthesis) .

- Used as a condensing agent for forming amides, esters, and oxazolines, contrasting with benzoyl chloride’s role in acylation .

| Property | 2-Chloro-4,5-dimethoxybenzoyl Chloride | 2-Chloro-4,6-dimethoxy-1,3,5-triazine |

|---|---|---|

| Aromatic System | Benzene | 1,3,5-Triazine |

| Key Reactivity | Acyl substitution | Nucleophilic substitution (triazine ring) |

| Applications | Acylation reactions | Coupling reagent for peptides |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.